5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate
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Overview
Description
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group and a methyl group attached to the hexahydropyrrolo[3,4-c]pyrrole ring system, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- CIS-TERT-BUTYL 3A-(HYDROXYMETHYL)HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE
Uniqueness
5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-methyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-8-5-14-10(9(8)7-15)11(16)18-4/h8-10,14H,5-7H2,1-4H3 |
InChI Key |
MZMARMQOCBUTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC(C2C1)C(=O)OC |
Origin of Product |
United States |
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